molecular formula C19H18Cl2N2O3S B2663428 4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040692-43-0

4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2663428
CAS No.: 1040692-43-0
M. Wt: 425.32
InChI Key: NEDIGZPLYXDZPV-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound featuring a unique hexahydrothieno[3,4-b]pyrazin-2(1H)-one core with chlorinated benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,4-b]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-b]pyrazine ring.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups are introduced via nucleophilic substitution reactions, often using chlorinated benzyl and phenyl halides.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thieno[3,4-b]pyrazine core to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the thieno[3,4-b]pyrazine core or the chlorinated aromatic rings.

    Reduction: Reduction reactions can target the dioxide functionality, converting it back to the corresponding sulfide or sulfoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thieno[3,4-b]pyrazine derivatives.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological activities, including potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]pyrazine Derivatives: Compounds with similar core structures but different substituents.

    Chlorinated Aromatic Compounds: Compounds with chlorinated benzyl or phenyl groups but different core structures.

Uniqueness

What sets 4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide apart is its specific combination of a thieno[3,4-b]pyrazine core with chlorinated aromatic groups and a dioxide functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3S/c20-14-5-3-6-15(8-14)23-18-12-27(25,26)11-17(18)22(10-19(23)24)9-13-4-1-2-7-16(13)21/h1-8,17-18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDIGZPLYXDZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC=CC=C3Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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